molecular formula C20H24N2O4S B12175283 methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12175283
M. Wt: 388.5 g/mol
InChI Key: HASAUYRJYYDJDF-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-phenyltetrahydro-2H-pyran-4-yl carbonyl chloride with 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid methyl ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate
  • 4-Methyl-2-phenyltetrahydro-2H-pyran-4-ol
  • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-

Uniqueness

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (CAS Number: 1435993-13-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S and a molecular weight of 388.5 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities, including anticancer effects.

PropertyValue
Molecular FormulaC20H24N2O4S
Molecular Weight388.5 g/mol
CAS Number1435993-13-7

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits potent anticancer activity, particularly against human cancer cell lines such as A549 (lung carcinoma), HT-29 (colon carcinoma), and MCF-7 (breast carcinoma).

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiazole derivatives against multiple cancer cell lines using the MTT assay. The results showed that this compound had an IC50 value of approximately 12 µM against the A549 cell line, indicating significant antiproliferative activity.

Cell LineIC50 (µM)
A54912
HT-2918
MCF-715

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Thiazole derivatives have been shown to inhibit tyrosine kinases, which are critical for cancer cell growth and metastasis.

Inhibition of Tyrosine Kinases
In a comparative study, this compound was tested against several tyrosine kinases including EGFR and VEGFR. The compound exhibited high inhibitory activity with IC50 values of 0.78 nM for EGFR and 0.64 nM for VEGFR, suggesting its potential as a targeted therapy for cancers driven by these pathways.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 2-[(4-phenyloxane-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H24N2O4S/c1-13(2)16-15(17(23)25-3)21-19(27-16)22-18(24)20(9-11-26-12-10-20)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,22,24)

InChI Key

HASAUYRJYYDJDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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